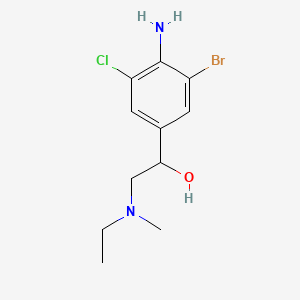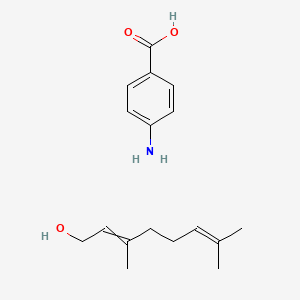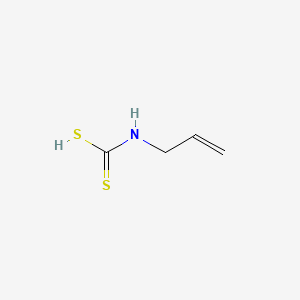![molecular formula C15H18O2S B14674156 10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one CAS No. 36045-67-7](/img/structure/B14674156.png)
10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one is a complex organic compound with a unique structure that includes a dibenzo thiepin core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo thiepin core.
Reduction and Cyclization: The final steps involve the reduction of intermediate compounds and cyclization to form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiepin Derivatives: Compounds with similar core structures but different substituents.
Methoxy-Substituted Compounds: Molecules with methoxy groups in different positions.
Uniqueness
10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one is unique due to its specific combination of a methoxy group and a hexahydro dibenzo thiepin core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
36045-67-7 |
|---|---|
Molecular Formula |
C15H18O2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
10-methoxy-1,2,3,4,4a,11b-hexahydrobenzo[d][1]benzothiepin-7-one |
InChI |
InChI=1S/C15H18O2S/c1-17-10-6-7-11-13(8-10)12-4-2-3-5-15(12)18-9-14(11)16/h6-8,12,15H,2-5,9H2,1H3 |
InChI Key |
QFMVPESDGFXAFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CSC3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


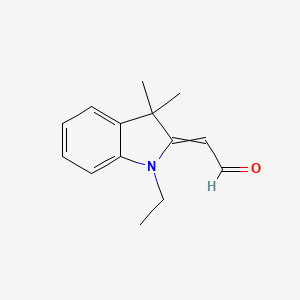
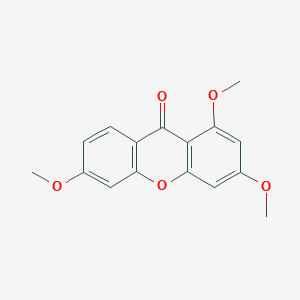
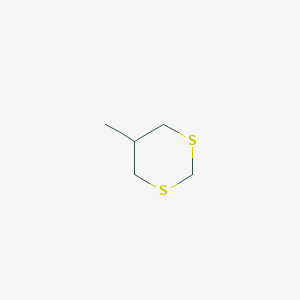
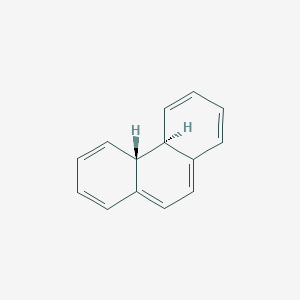


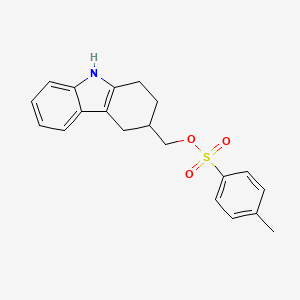
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
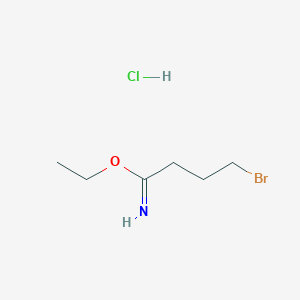
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)

